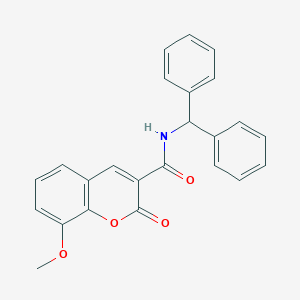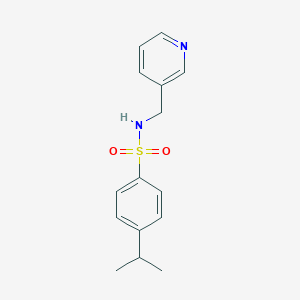![molecular formula C24H19N3O2 B279167 N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide](/img/structure/B279167.png)
N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide, also known as NAPPA, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. NAPPA has been shown to inhibit the growth of cancer cells and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibition of this enzyme can lead to changes in gene expression that can result in the inhibition of cancer cell growth and the prevention of beta-amyloid plaque accumulation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of HDAC, this compound has been shown to induce the expression of certain genes that are involved in the regulation of cell growth and apoptosis. This compound has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide in lab experiments is its specificity for HDAC inhibition. This allows researchers to study the effects of HDAC inhibition without the potential confounding effects of other molecules that may be present in a cell or tissue. One limitation of using this compound is its relatively low potency compared to other HDAC inhibitors, which may require higher concentrations of the molecule to achieve the desired effects.
Orientations Futures
There are a number of potential future directions for research on N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide. One area of interest is the development of more potent analogs of this compound that may have improved therapeutic potential. Another area of interest is the study of the effects of this compound on other diseases and conditions, such as Parkinson's disease and Huntington's disease. Additionally, the development of new methods for delivering this compound to specific tissues or cells may expand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2-naphthoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-aminobenzophenone to form an amide intermediate. The final step involves the reaction of the amide intermediate with 3-pyridinemethylamine to form this compound.
Applications De Recherche Scientifique
N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the accumulation of beta-amyloid plaques in the brain.
Propriétés
Formule moléculaire |
C24H19N3O2 |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
N-[2-(pyridin-3-ylmethylcarbamoyl)phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H19N3O2/c28-23(20-12-11-18-7-1-2-8-19(18)14-20)27-22-10-4-3-9-21(22)24(29)26-16-17-6-5-13-25-15-17/h1-15H,16H2,(H,26,29)(H,27,28) |
Clé InChI |
CAOGXHSTKPSXJG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC=C3C(=O)NCC4=CN=CC=C4 |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC=C3C(=O)NCC4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)

![1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B279095.png)


![4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid](/img/structure/B279103.png)




![N-{2-[(2-aminobenzoyl)amino]ethyl}-2-furamide](/img/structure/B279157.png)
![2-amino-N-[3-(benzylamino)propyl]benzamide](/img/structure/B279161.png)
![2-[(3-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B279164.png)
